

The Therapeutic Potential of PIKfyve Inhibition: A Technical Guide

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Compound of Interest		
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Executive Summary

PIKfyve, a phosphoinositide kinase, has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections. This lipid kinase plays a crucial role in the regulation of endosomal and lysosomal trafficking, autophagy, and mTOR signaling. Inhibition of PIKfyve disrupts these fundamental cellular processes, leading to cytotoxic effects in cancer cells, clearance of protein aggregates in neurodegenerative models, and blockage of viral entry and replication. This guide provides an in-depth overview of the therapeutic potential of PIKfyve inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Introduction to PIKfyve

PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing, is the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2] It can also synthesize phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are critical signaling lipids that regulate the identity and function of endosomes and lysosomes.[3] PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which together tightly regulate the levels of PtdIns(3,5)P2.[4]



Dysregulation of PIKfyve activity is implicated in various pathological conditions.[5] Inhibition of PIKfyve leads to the accumulation of enlarged endosomes and lysosomes, a phenomenon known as vacuolization, which can trigger autophagy and, in some contexts, cell death.[1][3] This cellular response forms the basis for the therapeutic exploration of PIKfyve inhibitors.

Therapeutic Applications

The unique role of PIKfyve in cellular homeostasis has positioned its inhibitors as promising therapeutic agents in several key areas:

- Oncology: Cancer cells, particularly those dependent on autophagy for survival, are susceptible to PIKfyve inhibition.[2][6] By disrupting lysosomal function and autophagic flux, PIKfyve inhibitors can induce cancer cell death.[7][8] Furthermore, combining PIKfyve inhibitors with immunotherapies like immune checkpoint blockade has shown synergistic effects in preclinical models.[9]
- Neurodegenerative Diseases: In conditions like amyotrophic lateral sclerosis (ALS), PIKfyve inhibition has been shown to promote the clearance of toxic protein aggregates and improve neuronal survival in preclinical models.[10][11] Clinical trials are underway to evaluate the efficacy of PIKfyve inhibitors in ALS patients.[11][12][13]
- Infectious Diseases: PIKfyve plays a critical role in the entry and trafficking of various viruses, including SARS-CoV-2 and Ebola.[5] Inhibitors like Apilimod have demonstrated potent antiviral activity by blocking these processes.[7]
- Lysosomal Storage Disorders: By modulating mTOR signaling, PIKfyve inhibition has shown potential in reversing abnormalities associated with lysosomal storage disorders in preclinical models.[14]

PIKfyve Inhibitors: Quantitative Data

Several small molecule inhibitors targeting PIKfyve have been developed and characterized. The following tables summarize key quantitative data for the most prominent compounds.



Inhibitor	Target	IC50 (in vitro kinase assay)	Cell-Based Assay IC50/EC50	Reference(s)
Apilimod (STA- 5326)	PIKfyve	14 nM	142 nM (mean, B-cell non- Hodgkin lymphoma cell lines); 23 nM (EC50, SARS- CoV-2 in Vero E6 cells)	[1][5][7][10]
YM201636	PIKfyve	33 nM	54 nM (net insulin response in 3T3L1 adipocytes)	[3][15][16]
WX8	PIKfyve	Kd = 1 nM	~10-50 nM (inhibition of lysosome fission)	[2]
PIKfyve-IN-1	PIKfyve	6.9 nM	Not reported	[17]
APY0201	PIKfyve	5.2 nM	55 nM (median EC50, multiple myeloma cell lines)	[17][18]
PIK5-12d (Degrader)	PIKfyve	Not applicable (degrader)	DC50 = 1.48 nM (VCaP prostate cancer cells)	[4]

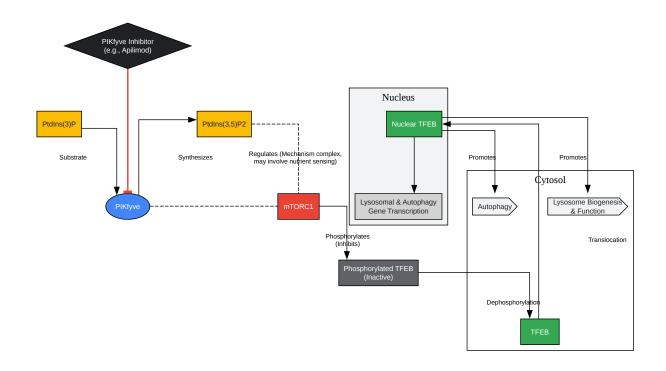


Inhibitor	Pharmacokinetic Properties	Clinical Trial Status	Reference(s)
Apilimod (LAM-002A)	Orally bioavailable. Favorable safety profile in early trials, but low plasma availability has been an issue.	Phase 2a completed for ALS. Previously in trials for autoimmune diseases and B-cell malignancies.	[10][12][19][20]
VRG50635	Oral PIKfyve inhibitor. Phase 1 trial in healthy volunteers showed it was safe and well-tolerated, supporting once-daily dosing.	Phase 1b proof-of- concept trial initiated for ALS.	[13]

Signaling Pathways

PIKfyve inhibition impacts several critical signaling pathways, primarily revolving around the endo-lysosomal system and nutrient sensing.







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